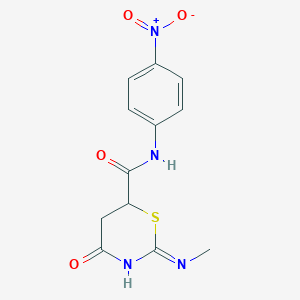![molecular formula C17H13Cl2N3O2 B11048166 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-二氯苯基)-1-(呋喃-2-基甲基)-4,5-二氢-1H-吡唑并[3,4-b]吡啶-6-醇是一种复杂的含有多环杂环结构的有机化合物,其核心结构为吡唑并[3,4-b]吡啶
准备方法
合成路线和反应条件
4-(2,6-二氯苯基)-1-(呋喃-2-基甲基)-4,5-二氢-1H-吡唑并[3,4-b]吡啶-6-醇的合成通常涉及多步有机反应。其中一种常见的合成路线包括:
吡唑并[3,4-b]吡啶核心结构的形成: 可以通过在酸性或碱性条件下环化适当的前体来实现。
2,6-二氯苯基的引入: 此步骤通常涉及亲核取代反应,其中二氯苯基卤化物与吡唑并[3,4-b]吡啶中间体反应。
呋喃-2-基甲基的连接: 可以通过傅-克烷基化反应或类似反应完成,其中呋喃环被引入到中间体化合物中。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括:
催化: 使用特定催化剂来提高反应速率和选择性。
纯化: 采用重结晶、色谱法或蒸馏等技术来纯化最终产物。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在呋喃环上,导致形成呋喃-2-羧酸衍生物。
还原: 还原反应可以在吡唑并[3,4-b]吡啶核心处发生,可能导致生成二氢衍生物。
常见试剂和条件
氧化剂: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃).
还原剂: 硼氢化钠 (NaBH₄),氢化铝锂 (LiAlH₄).
取代试剂: 胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 呋喃-2-羧酸衍生物。
还原: 二氢-吡唑并[3,4-b]吡啶衍生物。
取代: 取决于所用亲核试剂的各种取代吡唑并[3,4-b]吡啶衍生物。
科学研究应用
化学
催化: 该化合物可用作配位化学中的配体,可能与过渡金属形成配合物。
有机合成: 它充当更复杂有机分子合成的中间体。
生物学
酶抑制: 该化合物可能作为某些酶的抑制剂,使其成为药物开发的候选药物。
受体结合: 它的结构允许与生物受体潜在结合,影响各种生化途径。
医药
药物开发: 由于其潜在的生物活性,它正在作为开发新药的先导化合物进行探索。
治疗剂: 它可能表现出抗炎、抗癌或抗菌特性。
工业
材料科学: 该化合物可用于开发具有特定电子或光学性质的新材料。
作用机制
4-(2,6-二氯苯基)-1-(呋喃-2-基甲基)-4,5-二氢-1H-吡唑并[3,4-b]吡啶-6-醇发挥其作用的机制可能是多方面的:
分子靶标: 它可能靶向特定酶或受体,抑制其活性或调节其功能。
相关途径: 该化合物可能会影响信号通路,例如参与炎症或细胞增殖的信号通路。
相似化合物的比较
类似化合物
4-(2,6-二氯苯基)-1H-吡唑并[3,4-b]吡啶: 缺乏呋喃-2-基甲基,可能改变其生物活性。
1-(呋喃-2-基甲基)-4,5-二氢-1H-吡唑并[3,4-b]吡啶-6-醇: 缺乏二氯苯基,这可能会影响其化学反应性和生物学特性。
独特性
结构特征: 吡唑并[3,4-b]吡啶核心结构中二氯苯基和呋喃-2-基甲基的组合是独一无二的,可能赋予其独特的生物活性。
生物活性: 官能团的特定排列可能导致与生物靶标的独特相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C17H13Cl2N3O2 |
|---|---|
分子量 |
362.2 g/mol |
IUPAC 名称 |
4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-4-1-5-14(19)16(13)11-7-15(23)21-17-12(11)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,11H,7,9H2,(H,21,23) |
InChI 键 |
AXCMLOQGULMBFN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)
![N-(3-Chloro-2-methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11048098.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11048099.png)
![Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11048100.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11048104.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048112.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)

